Folinic Acid in One-Carbon Metabolism: A Technical Guide for Researchers
Folinic Acid in One-Carbon Metabolism: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to One-Carbon Metabolism and the Central Role of Folates
One-carbon metabolism is a fundamental network of interconnected biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate), the metabolism of several amino acids (including serine, glycine, and methionine), and the regulation of methylation reactions critical for epigenetic control.[1] At the heart of this network are folates, a class of B vitamins that act as coenzymes, accepting and donating one-carbon units in various oxidation states.[1] The active form of folate is tetrahydrofolate (THF), which is derived from dietary folate or synthetic folic acid through enzymatic reduction by dihydrofolate reductase (DHFR).[2] Disruptions in one-carbon metabolism are implicated in a range of pathologies, including cancer and developmental abnormalities, making it a key area of research and a target for therapeutic intervention.
Folinic Acid: Bypassing the Dihydrofolate Reductase Blockade
Folinic acid, also known as leucovorin or 5-formyltetrahydrofolate, is a metabolically active form of folate.[3] Unlike folic acid, it does not require reduction by DHFR to enter the folate cycle and participate in one-carbon transfer reactions.[3] This characteristic is of profound clinical and research significance, particularly in the context of antifolate chemotherapy.
The primary mechanism of action of antifolate drugs like methotrexate (B535133) (MTX) is the potent competitive inhibition of DHFR.[4][5] This blockade leads to a depletion of the intracellular pool of THF, thereby halting the synthesis of DNA and RNA and inducing cell death, especially in rapidly proliferating cancer cells.[4] Folinic acid serves as a "rescue" agent in high-dose methotrexate therapy by replenishing the THF pool in normal cells, thus mitigating the toxic side effects of the chemotherapy without compromising its anti-tumor efficacy.[3]
Furthermore, folinic acid plays a crucial role in enhancing the cytotoxic effects of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). It is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with 5-FU's active metabolite (FdUMP) and thymidylate synthase (TS), leading to a more potent inhibition of DNA synthesis.[6][7]
Quantitative Data in Folinic Acid and One-Carbon Metabolism
The following tables summarize key quantitative parameters relevant to the study of folinic acid and its role in one-carbon metabolism.
Table 1: Enzyme Kinetics of Dihydrofolate Reductase (DHFR)
| Substrate/Inhibitor | Enzyme Source | K_m / K_i | V_max |
| Dihydrofolate (DHF) | Human | 0.05 µM | Not specified in provided context |
| Folic Acid | Human | 28.8 ± 5.3 µmol/L | 2.5 ± 0.2 nmol/min/µg protein |
| Methotrexate (MTX) | Human | 3.4 pM (K_i) | Not Applicable |
| Dihydrofolate (DHF) | Drosophila melanogaster | 0.3 µM | Not specified in provided context |
| NADPH | Drosophila melanogaster | 5.2 µM | Not specified in provided context |
| Folic Acid | Drosophila melanogaster | 0.4 µM (K_i, partial competitive) | Not Applicable |
| Methotrexate (MTX) | Drosophila melanogaster | 0.9 nM (K_d) | Not Applicable |
Table 2: Pharmacokinetics of Folinic Acid (Leucovorin)
| Parameter | Route of Administration | Value |
| Bioavailability (Absolute) | Oral (25 mg dose) | 4% |
| Steady-State Plasma Concentration ((6S)-folinic acid) | Intravenous Infusion (500 mg/m²/day) | 3.25 µM (median) |
| Steady-State Plasma Concentration ((6S)-5-methyltetrahydrofolate) | Intravenous Infusion (500 mg/m²/day) | 5.7 µM (median) |
| Terminal Half-life ((6S)-folinic acid) | Intravenous Infusion | 45.4 min (median) |
| Terminal Half-life ((6R)-folinic acid) | Intravenous Infusion | 388 min (median) |
| Terminal Half-life ((6S)-5-methyltetrahydrofolate) | Intravenous Infusion | 446 min (median) |
Table 3: Dosing for Methotrexate Rescue with Folinic Acid
| Condition | Folinic Acid Dose | Frequency | Starting Time |
| Standard High-Dose MTX Rescue | 15 mg (approx. 10 mg/m²) | Every 6 hours for 10 doses | 24 hours after start of MTX infusion |
| Delayed Late MTX Elimination | 15 mg | Every 6 hours | Continue until MTX level is <0.05 µM |
| Delayed Early MTX Elimination / Acute Renal Injury | 150 mg | Every 3 hours | Continue until MTX level is <1 µM, then 15 mg every 3 hours until <0.05 µM |
Table 4: Intracellular Folate Concentrations
| Folate Derivative | Cell Type | Condition | Concentration |
| 5-Methyltetrahydrofolate (5-Me-THF) | Lymphoblastoid Cell Lines (LCLs) | Control | 0.028 ± 0.010 ng/mg protein |
| 5-Methyltetrahydrofolate (5-Me-THF) | LCLs | 50 nM Folic Acid Supplementation | 0.054 ± 0.040 ng/mg protein |
| 5-Methyltetrahydrofolate (5-Me-THF) | LCLs | 50 nM 5-Me-THF Supplementation | 0.196 ± 0.137 ng/mg protein |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
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DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
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Purified DHFR enzyme or cell/tissue lysate
-
Dihydrofolic acid (DHF) solution (e.g., 100 µM)
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NADPH solution (e.g., 100 µM)
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UV-Vis Spectrophotometer
Procedure:
-
Set the spectrophotometer to read absorbance at 340 nm in kinetic mode at a controlled temperature (e.g., 25°C).
-
In a quartz cuvette, prepare a reaction mixture containing DHFR Assay Buffer, NADPH solution, and the enzyme sample.
-
Initiate the reaction by adding the DHF solution.
-
Immediately begin recording the absorbance at 340 nm for a set period (e.g., 5-10 minutes).
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., methotrexate) before adding DHF.
Thymidylate Synthase (TS) Activity Assay (Tritium Release Assay)
Principle: Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). When [5-³H]dUMP is used as a substrate, the tritium (B154650) atom at the 5-position is released into the aqueous environment as tritiated water ([³H]H₂O). The amount of radioactivity in the aqueous fraction is proportional to the enzyme activity.
Materials:
-
Cell or tissue lysate
-
Reaction buffer (e.g., Tris-HCl, pH 7.4, with 2-mercaptoethanol)
-
[5-³H]dUMP (radiolabeled substrate)
-
5,10-methylenetetrahydrofolate (cofactor)
-
Activated charcoal suspension
-
Liquid scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cell/tissue lysate, and the cofactor 5,10-methylenetetrahydrofolate.
-
Initiate the reaction by adding [5-³H]dUMP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a suspension of activated charcoal, which adsorbs the unreacted [5-³H]dUMP.
-
Centrifuge the mixture to pellet the charcoal.
-
Transfer the supernatant containing the tritiated water to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
A blank reaction without the enzyme or cofactor should be run in parallel to account for non-enzymatic tritium release.
Quantification of Folinic Acid and its Metabolites by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous quantification of multiple folate derivatives in biological matrices. The method involves chromatographic separation of the analytes followed by their detection and quantification using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase C18 column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Internal standards (stable isotope-labeled folate derivatives)
-
Sample preparation reagents (e.g., for protein precipitation or solid-phase extraction)
Procedure:
-
Sample Preparation:
-
For serum or plasma samples, perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile.
-
Alternatively, use solid-phase extraction (SPE) for sample cleanup and enrichment.
-
Spike the samples with a known concentration of internal standards prior to extraction.
-
-
Chromatographic Separation:
-
Inject the extracted sample onto the C18 column.
-
Use a gradient elution program with the mobile phases to separate the different folate vitamers.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Set up MRM transitions for each folate derivative and its corresponding internal standard. This involves selecting a specific precursor ion and a product ion for each analyte to ensure high specificity.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the concentration of each folate derivative in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
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Visualizations of Key Pathways and Workflows
Caption: The Folate Cycle and its role in one-carbon metabolism.
Caption: Mechanism of Methotrexate inhibition and Folinic Acid rescue.
Caption: Experimental workflow for studying folinic acid's effects.
References
- 1. How to Analyze One Carbon Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Mechanistic Insights into Folic Acid-dependent Vascular Protection: Dihydrofolate reductase-mediated Reduction in Oxidant Stress in Endothelial Cells and Angiotensin II-Infused Mice: A Novel HPLC-based Fluorescent Assay for DHFR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. Effect of folinic acid on fluorouracil activity and expression of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
